Welcome to the BenchChem Online Store!
molecular formula C7H15NO3 B1453522 Tetrahydro-2H-pyran-4-amine acetate CAS No. 1005498-91-8

Tetrahydro-2H-pyran-4-amine acetate

Cat. No. B1453522
M. Wt: 161.2 g/mol
InChI Key: PFDSOUIEDDDQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08003663B2

Procedure details

Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [0.75 g, 2.66 mmol, 1.0 equivalent] was dissolved in 1-methyl-2-pyrrolidinone (NMP, 4 ml). 4-Amino-tetrahydro-2H-pyran acetate (0.51 g, 3.19 mmol, 1.2 equivalents) was added in one portion to the stirred solution at room temperature. The reaction mixture was stirred for 15 minutes and then potassium carbonate (1.10 g, 7.99 mmol, 3.0 equivalents) was added in one portion. The reaction mixture was heated to and at 100° C. for 16 hours, and then cooled before partitioning between ethyl acetate (25 ml) and water (25 ml) whereupon an emulsion formed. To this biphase mixture/emulsion was added brine, followed by water (20 ml) and then ethyl acetate (20 ml), to aid separation. The two layers were separated and the aqueous layer washed with ethyl acetate (20 ml). The organic layers were combined and washed with 1M aqueous hydrochloric acid (3×25 ml). To the combined aqueous layers was added ethyl acetate (25 ml); the resulting biphasic mixture was stirred vigorously, and then 10M aqueous sodium hydroxide solution (14.5 ml) was added to this stirred mixture until the pH of the now-warm mixture was measured to be about 13. The mixture was allowed to separate. The separated aqueous layer washed with ethyl acetate (20 ml). The combined organic layers were washed with water (20 ml) followed by brine (20 ml). The organic layer was concentrated to dryness to give an orange oil which visually appeared to contain sodium chloride or similar crystals. This oil was dissolved in ethyl acetate and washed with a minimal amount of water; separation was poor. The organic layer was separated and concentrated to dryness, to give the title compound as an orange oil (still containing some crystals) which solidified after standing overnight at room temperature (0.58 g, about 63% yield).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Yield
63%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH2:13][CH3:14])[N:5]=[C:4]2[N:15]([CH2:18][CH3:19])[N:16]=[CH:17][C:3]=12.C(O)(=O)C.[NH2:24][CH:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1.C(=O)([O-])[O-].[K+].[K+].[Cl-].[Na+]>CN1CCCC1=O.[Cl-].[Na+].O.C(OCC)(=O)C.O>[CH2:18]([N:15]1[C:4]2=[N:5][C:6]([CH2:13][CH3:14])=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:2]([NH:24][CH:25]3[CH2:30][CH2:29][O:28][CH2:27][CH2:26]3)=[C:3]2[CH:17]=[N:16]1)[CH3:19] |f:1.2,3.4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=C2C(=NC(=C1C(=O)OCC)CC)N(N=C2)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0.51 g
Type
reactant
Smiles
C(C)(=O)O.NC1CCOCC1
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
before partitioning between ethyl acetate (25 ml) and water (25 ml) whereupon an emulsion
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
The two layers were separated
WASH
Type
WASH
Details
the aqueous layer washed with ethyl acetate (20 ml)
WASH
Type
WASH
Details
washed with 1M aqueous hydrochloric acid (3×25 ml)
ADDITION
Type
ADDITION
Details
To the combined aqueous layers was added ethyl acetate (25 ml)
STIRRING
Type
STIRRING
Details
the resulting biphasic mixture was stirred vigorously
ADDITION
Type
ADDITION
Details
10M aqueous sodium hydroxide solution (14.5 ml) was added to this stirred mixture until the pH of the now-warm mixture
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The separated aqueous layer washed with ethyl acetate (20 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give an orange oil which
WASH
Type
WASH
Details
washed with a minimal amount of water
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)N1N=CC=2C1=NC(=C(C2NC2CCOCC2)C(=O)OCC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.